molecular formula C14H15N3O2 B3045784 Glycine, N,N-bis(2-pyridinylmethyl)- CAS No. 113749-54-5

Glycine, N,N-bis(2-pyridinylmethyl)-

Cat. No.: B3045784
CAS No.: 113749-54-5
M. Wt: 257.29 g/mol
InChI Key: TYQOYMXAKOKXFW-UHFFFAOYSA-N
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Description

Glycine, N,N-bis(2-pyridinylmethyl)-: is a derivative of glycine, an amino acid, where two pyridinylmethyl groups are attached to the nitrogen atom of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with glycine and 2-pyridinemethanol.

    Reaction Conditions: The reaction involves the condensation of glycine with 2-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete condensation.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure Glycine, N,N-bis(2-pyridinylmethyl)-.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps with optimization for yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glycine, N,N-bis(2-pyridinylmethyl)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine rings.

    Reduction: Reduced forms of the pyridine rings or the glycine backbone.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Ligand Synthesis: Glycine, N,N-bis(2-pyridinylmethyl)- is used in the synthesis of ligands for coordination chemistry, particularly in the formation of metal complexes.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.

Medicine:

    Drug Development: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.

Industry:

    Catalysis: It is explored as a catalyst or catalyst precursor in various industrial chemical reactions.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: Glycine, N,N-bis(2-pyridinylmethyl)- interacts with enzymes by binding to their active sites, potentially inhibiting their activity.

    Metal Coordination: The compound can coordinate with metal ions, affecting their reactivity and stability in biological systems.

Comparison with Similar Compounds

    N,N-bis(2-pyridinylmethyl)amine: Similar structure but lacks the glycine backbone.

    N,N-bis(2-pyridinylmethyl)ethylenediamine: Contains an ethylenediamine backbone instead of glycine.

Uniqueness:

    Glycine Backbone: The presence of the glycine backbone in Glycine, N,N-bis(2-pyridinylmethyl)- provides unique properties, such as the ability to interact with biological systems differently compared to other similar compounds.

Properties

IUPAC Name

2-[bis(pyridin-2-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(19)11-17(9-12-5-1-3-7-15-12)10-13-6-2-4-8-16-13/h1-8H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQOYMXAKOKXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572325
Record name N,N-Bis[(pyridin-2-yl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113749-54-5
Record name N,N-Bis[(pyridin-2-yl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloromethylpyridine hydrochloride (9.2 g, 8.53 mmol) and glycin (2 g, 26.6 mmol) were dissolved in water (30 mL) and stirred at room temperature for five days, with addition of 5 mol aqueous NaOH solution at intervals to maintain the pH at 8-10. The resulting dark red solution was extracted with ethyl acetate, neutralized with HCl and concentrated. The residue was dissolved in dichloromethane, and the insoluble sodium chloride was filtered. Pale yellow crystals formed from the filtrate, which were collected and dried under vacuum. Yield (2.87 g) (11.2 mmol, 42%). 1H NMR (CDCl3), 300 MHz): 3.39 (s, 2H), 3.98 (s, 4H), 7.06 (t, 2H), 7.30 (d, 2h), 7.56 (t, 2H), 8.36 (d, 2H). 13C NMR (CD3OD, 300 MHz): 57.36 (C, CH2), 59.77 (2C, PyCH2), 124.77 (2CH, Py), 125.15 (2CH, Py), 139.00 (C, CH2), 149.76 (2CH, Py), 156.10 (2C, Py), 173.05 (C, CO2H).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mol
Type
reactant
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloromethylpyridine hydrochloride (9.2 g, 8.53 mmol) and glycin (2 g, 26.6 mmol) were dissolved in water (30 mL) and stirred at room temperature for five days, with addition of 5 mol aqueous NaOH solution at intervals to maintain the pH at 8-10. The resulting dark red solution was extracted with ethyl acetate, neutralized with HCl and concentrated. The residue was dissolved in dichloromethane, and the insoluble sodium chloride was filtered. Pale yellow crystals formed from the filtrate, which were collected and dried under vacuum. Yield (2.87 g) (11.2 mmol, 42%). 1H NMR (CDCl3), 300 MHz): 3.39 (s, 2H), 3.98 (s, 4H), 7.06 (t, 2H), 7.30 (d, 2 h), 7.56 (t, 2H), 8.36 (d, 2H). 13C NMR (CD3OD, 300 MHz): 57.36 (C, CH2), 59.77 (2C, PyCH2), 124.77 (2CH, Py), 125.15 (2CH, Py), 139.00 (C, CH2), 149.76 (2CH, Py), 156.10 (2C, Py), 173.05 (C, CO2H).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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